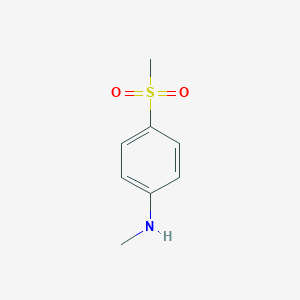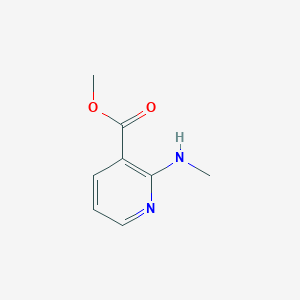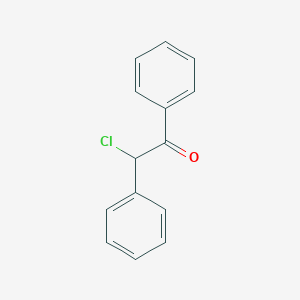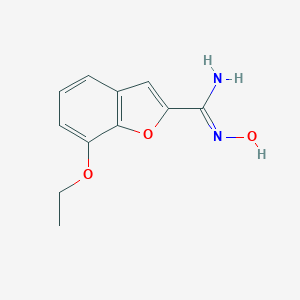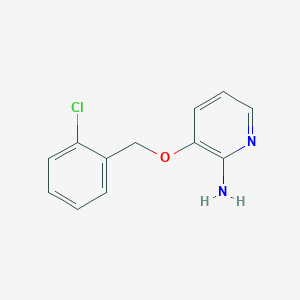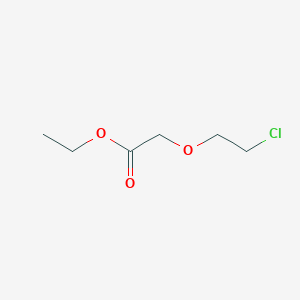
Ethyl 2-(2-chloroethoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-chloroethoxy)acetate is a chemical compound with the molecular formula C6H11ClO3 . It is used in organic and chemical synthesis and can also be used in pharmaceutical API manufacturing . It is a useful research chemical .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chloroethoxy)acetate involves using 2-chloroethoxy ethanol as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves using sulfuryl dichloride in dichloromethane at 0 - 20°C .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-chloroethoxy)acetate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight is 166.603 Da .Physical And Chemical Properties Analysis
Ethyl 2-(2-chloroethoxy)acetate is a colorless transparent liquid. It has a density of 1.1±0.1 g/cm3, a boiling point of 228.2±15.0 °C at 760 mmHg, and a flash point of 95.6±19.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
-
Organic and Chemical Synthesis : Ethyl 2-(2-chloroethoxy)acetate is used in organic and chemical synthesis . The specific methods of application or experimental procedures in this field would depend on the particular synthesis process being carried out.
-
Pharmaceutical API Manufacturing : This compound can also be used in the manufacturing of pharmaceutical Active Pharmaceutical Ingredients (APIs) . The methods of application would involve its use as a reagent or intermediate in the synthesis of the API.
-
Analytical Chemistry : It can be used in analytical chemistry, possibly as a standard or reagent .
-
Cell Culture & Analysis : This compound might be used in cell culture and analysis . The specific methods of application would depend on the particular cell culture process and the type of analysis being conducted.
-
Environmental & Cannabis Testing : It could be used in environmental testing and cannabis testing . The specific methods of application would depend on the particular testing process.
-
Food & Beverage Testing & Manufacturing : Ethyl 2-(2-chloroethoxy)acetate might be used in food and beverage testing and manufacturing . The specific methods of application would depend on the particular testing or manufacturing process.
-
Genomics : This compound might be used in genomics, possibly as a reagent or intermediate in various genomic procedures .
-
Materials Science & Engineering : Ethyl 2-(2-chloroethoxy)acetate could be used in materials science and engineering, possibly in the synthesis or modification of materials .
-
Microbiological Testing : It might be used in microbiological testing, possibly as a reagent or standard .
-
mRNA Development & Manufacturing : This compound could be used in the development and manufacturing of mRNA, possibly as a reagent or intermediate .
-
Pharma & Biopharma Manufacturing : Ethyl 2-(2-chloroethoxy)acetate might be used in pharmaceutical and biopharmaceutical manufacturing, possibly as a reagent or intermediate .
-
Protein Biology : It could be used in protein biology, possibly as a reagent or intermediate in various protein biology procedures .
Safety And Hazards
Ethyl 2-(2-chloroethoxy)acetate is classified as a dangerous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
ethyl 2-(2-chloroethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKQPLWSDHSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449997 | |
| Record name | Ethyl 2-(2-chloroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloroethoxy)acetate | |
CAS RN |
17229-14-0 | |
| Record name | Acetic acid, 2-(2-chloroethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17229-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-chloroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
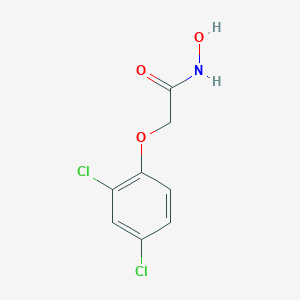


![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)
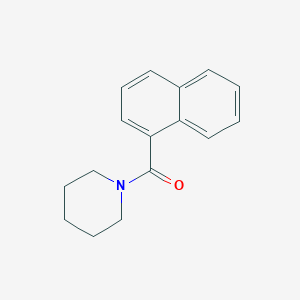
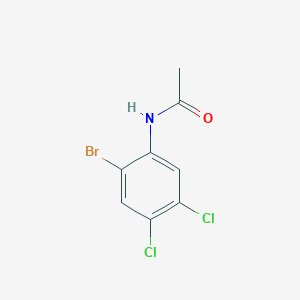
![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)
